molecular formula C19H27N5O3S B2535800 tert-butyl 4-(2-oxo-2-(((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)amino)ethyl)piperidine-1-carboxylate CAS No. 2034533-43-0

tert-butyl 4-(2-oxo-2-(((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)amino)ethyl)piperidine-1-carboxylate

Cat. No.: B2535800
CAS No.: 2034533-43-0
M. Wt: 405.52
InChI Key: FTFWDWQVYZZOPQ-UHFFFAOYSA-N
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Description

tert-butyl 4-(2-oxo-2-(((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)amino)ethyl)piperidine-1-carboxylate is a sophisticated chemical intermediate of significant interest in medicinal chemistry and drug discovery, particularly in the construction of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that facilitate the targeted degradation of disease-causing proteins by recruiting an E3 ubiquitin ligase to mark the protein for proteasomal destruction . This compound serves as a critical linker element within these complex structures. Its molecular architecture features a piperidine ring protected by a Boc (tert-butoxycarbonyl) group, which provides a handle for further synthetic elaboration, connected via an amide moiety to a 1,2,3-triazole ring bearing a thiophene heterocycle. The triazole ring is typically installed via click chemistry, a highly reliable and bioorthogonal reaction, making this compound an ideal building block for the rapid assembly of chemical libraries. The incorporation of the thiophene moiety can enhance physicochemical properties and is a common feature in pharmaceuticals aimed at modulating pharmacokinetics . Consequently, this reagent is primarily valued for its application in synthesizing novel bioactive molecules, especially in the burgeoning field of targeted protein degradation, where the nature of the linker is crucial for the efficacy and properties of the resulting PROTAC degrader . Researchers utilize this compound to develop new chemical probes and therapeutic candidates for oncology and neurological disorders.

Properties

IUPAC Name

tert-butyl 4-[2-oxo-2-[(1-thiophen-3-yltriazol-4-yl)methylamino]ethyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O3S/c1-19(2,3)27-18(26)23-7-4-14(5-8-23)10-17(25)20-11-15-12-24(22-21-15)16-6-9-28-13-16/h6,9,12-14H,4-5,7-8,10-11H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTFWDWQVYZZOPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)NCC2=CN(N=N2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The preparation of "tert-butyl 4-(2-oxo-2-(((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)amino)ethyl)piperidine-1-carboxylate" typically involves multi-step organic synthesis. The process might start with the synthesis of 1-(thiophen-3-yl)-1H-1,2,3-triazole, followed by its coupling with piperidine derivatives under specific reaction conditions like using appropriate solvents (e.g., dichloromethane) and catalysts (e.g., palladium-based catalysts).

Industrial Production Methods: : On an industrial scale, the synthesis might be optimized for higher yields and cost-effectiveness. This could involve the use of continuous flow reactors to maintain reaction conditions precisely and efficiently. Scalability and process efficiency are crucial for large-scale production.

Chemical Reactions Analysis

Reactivity of the Piperidine Ring

The piperidine moiety undergoes substitution and ring-opening reactions under specific conditions:

Reaction TypeReagents/ConditionsProductReference
Deprotection Trifluoroacetic acid (TFA), CH₂Cl₂Removal of tert-butyloxycarbonyl (Boc) group to yield free piperidine
N-Alkylation Alkyl halides, K₂CO₃, DMF, 60°CSubstitution at the piperidine nitrogen with alkyl groups
Ring Oxidation m-CPBA, CHCl₃, 0°C → RTFormation of N-oxide derivatives

Triazole Functionalization

The 1,2,3-triazole ring participates in click chemistry and coordination reactions:

Reaction TypeReagents/ConditionsProductReference
Coordination Cu(I)/Cu(II) salts, aqueous ethanolStable metal complexes (e.g., Cu-triazole for catalytic applications)
Azide-Alkyne Cycloaddition Terminal alkynes, CuSO₄, sodium ascorbateFormation of bis-triazole derivatives

Thiophene Reactivity

Electrophilic substitution dominates thiophene reactivity:

Reaction TypeReagents/ConditionsProductReference
Sulfonation SO₃, DCE, 40°CThiophene-3-sulfonic acid derivative
Nitration HNO₃, H₂SO₄, 0°CNitro-substituted thiophene (3-nitrothiophene analog)

Amide Bond Transformations

The central amide bond is susceptible to hydrolysis and nucleophilic attack:

Reaction TypeReagents/ConditionsProductReference
Hydrolysis 6M HCl, reflux, 12hCleavage to carboxylic acid and amine fragments
Reduction LiAlH₄, THF, 0°C → RTConversion to secondary amine (C=O → CH₂-NH)

Tert-Butyl Carbamate Stability

The Boc group is selectively removable under acidic conditions:

Reaction TypeReagents/ConditionsProductReference
Acidic Deprotection HCl (gaseous), dioxane, 25°CFree piperidine with release of CO₂ and tert-butanol
Thermal Stability >150°C, inert atmosphereDegradation to isobutylene and piperidine-carboxamide

Cross-Coupling Reactions

The thiophene and triazole motifs enable Suzuki-Miyaura and Sonogashira couplings:

Reaction TypeReagents/ConditionsProductReference
Suzuki Coupling Pd(PPh₃)₄, aryl boronic acid, K₂CO₃Biaryl derivatives (e.g., biphenyl-thiophene hybrids)
Sonogashira CuI, PdCl₂(PPh₃)₂, terminal alkyneAlkynylated thiophene-triazole conjugates

Key Structural Insights from Crystallography

  • Piperidine Ring Conformation : Adopts a chair conformation, influencing steric accessibility for substitutions .

  • Triazole-Thiophene Interaction : π-Stacking between triazole and thiophene enhances stability .

  • Amide Bond Geometry : Planar arrangement facilitates hydrogen bonding in biological systems .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular details:

  • Molecular Formula : C22H34N6O5S
  • Molecular Weight : 494.6 g/mol
  • Structural Characteristics : The compound contains a piperidine ring, a triazole moiety, and a thiophene group, which are crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of derivatives of this compound in anticancer drug development. The presence of the triazole and thiophene groups is associated with enhanced biological activity against various cancer cell lines. For instance, compounds with similar structures have shown promising results against human colon adenocarcinoma and breast cancer cell lines, indicating that modifications to the piperidine core can yield potent anticancer agents .

Antimicrobial Properties

Compounds featuring thiophene and triazole functionalities are known for their antimicrobial properties. Research indicates that derivatives of this compound exhibit activity against various pathogens, making them candidates for further development as antimicrobial agents. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

Neurological Applications

The piperidine structure is frequently explored for its neuroprotective properties. Some studies suggest that compounds similar to tert-butyl 4-(2-oxo-2-(((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)amino)ethyl)piperidine-1-carboxylate may have potential in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems .

Synthetic Approaches

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Triazole : The synthesis begins with the formation of the triazole ring through click chemistry techniques.
  • Piperidine Modification : Subsequent steps involve modifying the piperidine ring to introduce various substituents that enhance biological activity.
  • Final Coupling : The final product is obtained through coupling reactions that link the piperidine derivative with the thiophene and carbonyl components .

Case Studies and Research Findings

StudyFindings
Abd el Hameid et al. (2020)Reported novel derivatives exhibiting significant anticancer activity with IC50 values lower than standard drugs .
Maftei et al. (2020)Identified compounds with moderate activity against multiple cancer cell lines, emphasizing the importance of structural modifications .
Recent Advances in Triazole Chemistry (2023)Highlighted the role of triazole-containing compounds in drug discovery, particularly their application in targeting specific cancer pathways .

Mechanism of Action

The compound exerts its effects through specific molecular interactions. Its mechanism of action can be explained by:

  • Molecular Targets: : Potential targets include enzymes, receptors, or proteins, where the compound binds and modulates their activity.

  • Pathways Involved: : The compound might influence various biochemical pathways by either inhibiting or activating specific targets, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound belongs to a broader class of tert-butyl piperidine carboxylates modified with heterocyclic substituents. Below is a comparative analysis with structurally related derivatives:

Compound Substituent Molecular Weight Key Features Reported Bioactivity Reference
Target Compound 1-(thiophen-3-yl)-1H-1,2,3-triazol-4-ylmethyl ~435.5 g/mol Thiophene-triazole hybrid, amide linker Not explicitly reported; inferred protease/kinase inhibition potential
Compound 25 () 4-Chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl ~445.8 g/mol Benzodiazolone core, chloro substituent Potent inhibitor of 8-oxo-Guanine DNA glycosylase
Compound 7 () 1-(2,6-dichloro-3-fluorophenyl)ethoxy-pyridinyl ~620.1 g/mol Halogenated aryl group, pyridine core Tyrosine kinase inhibitor prodrug
Compound () 3-((1H-1,2,4-triazol-1-yl)methyl)azetidinyl ~363.5 g/mol Azetidine-triazole hybrid Structural analog for antimicrobial screening

Key Observations:

Bioactivity Trends :

  • Compound 25 () demonstrates selective enzyme inhibition, likely due to its benzodiazolone core, which mimics nucleotide bases .
  • The target compound’s thiophene-triazole group may confer redox-sensitive properties, similar to ferroptosis-inducing agents discussed in , though direct evidence is lacking .
  • Compound 7 () highlights the role of halogenated aryl groups in enhancing kinase binding, a feature absent in the target compound .

Synthetic Complexity :

  • The tert-butyl carbamate group is a common protective strategy in piperidine derivatives, enabling selective deprotection for further functionalization .
  • The target compound’s triazole-thiophene moiety requires click chemistry or Cu-catalyzed azide-alkyne cycloaddition, as seen in related syntheses .

Molecular weight differences (~435.5 vs. ~620.1 g/mol) suggest divergent pharmacokinetic profiles, with the target compound being more suitable for oral bioavailability.

Biological Activity

Tert-butyl 4-(2-oxo-2-(((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)amino)ethyl)piperidine-1-carboxylate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound features a piperidine ring , a triazole moiety , and a thiophene ring , which contribute to its diverse biological activities. The presence of these functional groups suggests potential interactions with various biological targets.

Molecular Formula: C₁₈H₂₃N₃O₃S
Molecular Weight: 357.45 g/mol

Biological Activities

Research indicates that compounds containing triazole and thiophene moieties exhibit a range of biological activities, including:

  • Anticancer Activity: Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. For example, triazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines, including human lung adenocarcinoma and breast cancer cells .
  • Antimicrobial Properties: The incorporation of thiophene and triazole rings has been linked to enhanced antibacterial and antifungal activities. Studies have demonstrated that similar compounds can inhibit the growth of pathogenic bacteria and fungi .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition: Many triazole derivatives act as inhibitors of key enzymes involved in cancer progression and microbial resistance. For instance, they may inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to cancer cell survival .
  • Receptor Modulation: Some compounds have been shown to modulate receptor activity, influencing pathways involved in inflammation and cell survival. This can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

Table 1: Summary of Biological Studies

StudyCompound TestedBiological ActivityFindings
Triazole derivativesAnticancerInhibited proliferation in various cancer cell lines
Thiophene-based compoundsAntimicrobialShowed significant inhibition against pathogenic bacteria
Triazole-thiophene hybridsAnti-inflammatoryReduced inflammation markers in vivo

Q & A

Q. What are the known hazards based on current safety data?

  • Key hazards :
  • Acute toxicity : Classified as Category 4 for oral, dermal, and inhalation exposure .
  • Decomposition : Releases toxic gases (e.g., NOx, SOx) upon combustion .
  • Storage : Store at –20°C under inert gas (N2 or Ar) to prevent degradation .

Tables

Q. Table 1: Key Synthetic Reagents and Conditions

StepReagent/ConditionPurposeReference
Triazole formationCuSO4/sodium ascorbateCatalyze CuAAC reaction
Amide couplingEDC/HOBt, DMFActivate carboxyl groups
Boc deprotectionTFA/DCM (1:1)Remove tert-butyl protection

Q. Table 2: Crystallographic Data Validation Metrics

ParameterIdeal RangeToolReference
Rint<0.05SHELXL
CC1/2>0.90XDS
Flack parameter±0.03PLATON

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